rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea, cis
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Overview
Description
The compound “rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea, cis” is a synthetic organic molecule characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a cyclohexyl precursor using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) under radical or nucleophilic conditions . The resulting trifluoromethylated cyclohexyl intermediate is then reacted with an isocyanate or a carbamate to form the urea derivative .
Industrial Production Methods
Industrial production of rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea, cis may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and scalable synthesis. The use of metal catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea, cis can undergo various chemical reactions including:
Substitution: The compound can participate in nucleophilic substitution reactions where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Trifluoromethyl sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea, cis has several applications in scientific research:
Mechanism of Action
The mechanism of action of rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea, cis involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and proteins . The urea moiety can form hydrogen bonds with target proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
rac-{[(1R,2S)-2-(difluoromethyl)cyclohexyl]methyl}urea, cis: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
rac-{[(1R,2S)-2-(methyl)cyclohexyl]methyl}urea, cis: Lacks the fluorine atoms, resulting in different chemical and biological properties.
Uniqueness
rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea, cis is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties such as increased lipophilicity, metabolic stability, and potential bioactivity .
Properties
CAS No. |
2217450-52-5 |
---|---|
Molecular Formula |
C9H15F3N2O |
Molecular Weight |
224.2 |
Purity |
95 |
Origin of Product |
United States |
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